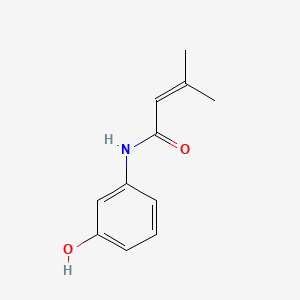
3'-Hydroxy-3-methylcrotonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-3-methylcrotonanilide is an organic compound with the molecular formula C13H16N2O3 It is a derivative of crotonanilide, featuring a hydroxy group at the 3’ position and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3-methylcrotonanilide typically involves the reaction of crotonanilide with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. One common method involves the use of methylamine and methanesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-3-methylcrotonanilide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-3-methylcrotonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 3’-oxo-3-methylcrotonanilide.
Reduction: Regeneration of 3’-Hydroxy-3-methylcrotonanilide.
Substitution: Formation of 3’-bromo-3-methylcrotonanilide.
Scientific Research Applications
3’-Hydroxy-3-methylcrotonanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-3-methylcrotonanilide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxycrotonanilide: Lacks the methyl group at the 3 position.
3-Methylcrotonanilide: Lacks the hydroxy group at the 3’ position.
Crotonanilide: Lacks both the hydroxy and methyl groups.
Uniqueness
3’-Hydroxy-3-methylcrotonanilide is unique due to the presence of both the hydroxy and methyl groups, which confer distinct chemical and biological properties The hydroxy group enhances its ability to form hydrogen bonds, while the methyl group increases its lipophilicity
Properties
CAS No. |
55791-96-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)6-11(14)12-9-4-3-5-10(13)7-9/h3-7,13H,1-2H3,(H,12,14) |
InChI Key |
XHMFYLJVKDLTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















